9,15,9'-Tri-cis-zeta-carotene
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Overview
Description
9,9',15-tri-cis-zeta-carotene is a zeta-carotene.
Scientific Research Applications
Carotenoid Biosynthesis in Plants
9,15,9'-Tri-cis-zeta-carotene plays a significant role in the carotenoid biosynthesis pathway in plants. A study by Li, Murillo, and Wurtzel (2007) revealed that maize Y9 encodes a factor required for isomerase activity upstream of CRTISO, termed Z-ISO, which catalyzes the cis-to-trans conversion of the 15-cis-bond in this compound. This conversion forms 9,9'-di-cis-zeta-carotene, a substrate of ZDS, highlighting the essential role of this compound in the biosynthesis process (Li, Murillo, & Wurtzel, 2007).
Role in Poly-cis Carotenoid Biosynthesis
Breitenbach and Sandmann (2005) emphasized the importance of this compound in the plant carotenoid biosynthetic pathway to cyclic carotenes. They showed that 15-cis-phytoene is converted to this compound with 15,9'-di-cis-phytofluene as an intermediate, demonstrating its critical role as an intermediate product in the biosynthesis of cyclic carotenes (Breitenbach & Sandmann, 2005).
Importance in Cyanobacterium Carotenoid Biosynthesis
Proctor et al. (2022) found that this compound is essential for light-independent carotenoid biosynthesis in the cyanobacterium Synechocystis. This compound is converted by Z-ISO during periods of darkness, indicating its vital role in carotenoid biosynthesis beyond plant systems and its relevance in different light conditions (Proctor et al., 2022).
Functional Evaluation in Phytoene Desaturase
Koschmieder et al. (2017) studied the role of this compound in the context of phytoene desaturase (PDS), an essential plant carotenoid biosynthetic enzyme. They found that PDS catalyzes the introduction of double bonds into 15-cis-phytoene, yielding this compound. This study highlights the compound's significance in the function and mechanism of PDS (Koschmieder et al., 2017).
Properties
Molecular Formula |
C40H60 |
---|---|
Molecular Weight |
540.9 g/mol |
IUPAC Name |
(6E,10Z,12E,14E,16Z,18E,20E,22Z,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,12,14,16,18,20,22,26,30-undecaene |
InChI |
InChI=1S/C40H60/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-16,19-22,25-30H,13-14,17-18,23-24,31-32H2,1-10H3/b12-11-,25-15+,26-16+,35-21+,36-22+,37-27+,38-28+,39-29-,40-30- |
InChI Key |
BIWLELKAFXRPDE-LMARSQGMSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C\C=C\C(=C\C=C/C=C(/C=C/C=C(\CC/C=C(/CCC=C(C)C)\C)/C)\C)\C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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